Product packaging for Methyl 4-fluoro-2-nitrobenzoate(Cat. No.:CAS No. 151504-81-3)

Methyl 4-fluoro-2-nitrobenzoate

Cat. No.: B130857
CAS No.: 151504-81-3
M. Wt: 199.14 g/mol
InChI Key: YBAZOLISUXINHV-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated and Nitrated Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Fluorinated and nitrated benzoate esters are crucial classes of compounds in modern organic synthesis. The introduction of a fluorine atom into an organic molecule can significantly alter its physical, chemical, and biological properties. scispace.com This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making fluorinated compounds highly sought after in medicinal chemistry and materials science. sielc.com

Similarly, the nitro group is a strong electron-withdrawing group that plays a vital role in synthetic chemistry. It can act as a directing group in electrophilic aromatic substitution reactions and can be readily reduced to an amino group, providing a gateway to a wide array of other functional groups. The presence of both fluorine and nitro groups on a benzoate ester framework, as seen in Methyl 4-fluoro-2-nitrobenzoate, creates a versatile scaffold for the synthesis of complex molecules with tailored properties.

Significance of Positional Isomerism in Fluoronitrobenzoate Esters for Research Applications

The specific placement of substituents on the benzene (B151609) ring, known as positional isomerism, is critical in determining the reactivity and utility of fluoronitrobenzoate esters. For instance, the isomers Methyl 2-fluoro-4-nitrobenzoate and Methyl 4-fluoro-3-nitrobenzoate exhibit different chemical behaviors compared to this compound. nih.gov

The electronic effects of the fluorine and nitro groups are highly dependent on their relative positions. In this compound, the nitro group is ortho to the ester, and the fluorine is para. This arrangement influences the electron density distribution across the aromatic ring, affecting its susceptibility to nucleophilic and electrophilic attack. The steric hindrance caused by the ortho nitro group can also play a significant role in the molecule's reactivity. researchgate.net This precise positioning is a key consideration for chemists designing synthetic routes for new drugs or materials, as even a slight change in the isomer used can lead to vastly different outcomes in terms of reaction efficiency and the properties of the final product.

Overview of Research Trajectories for this compound and Related Compounds

Research involving this compound and its isomers is primarily focused on their application as intermediates in the synthesis of more complex molecules. In medicinal chemistry, these compounds are valuable precursors for the development of new pharmaceutical agents. The ability to selectively modify the nitro and fluoro groups allows for the creation of a diverse library of compounds for biological screening.

In materials science, the unique electronic properties imparted by the fluoro and nitro substituents make these benzoate esters interesting building blocks for novel organic materials. scispace.com Research is ongoing to explore their potential in the development of liquid crystals, polymers, and other functional materials with specific optical or electronic properties. mdpi.com The continued exploration of the synthesis and reactivity of this compound and its related isomers is expected to open up new avenues in both drug discovery and materials science.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are essential for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₈H₆FNO₄ nih.gov
Molecular Weight 199.14 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 151504-81-3 nih.gov
Appearance Likely a solid at room temperature Inferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and methanol (B129727), and insoluble in water. fishersci.ca

| XLogP3 | 1.8 | nih.gov |

Spectroscopic Data of this compound

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive public database of its spectra is limited, the expected features can be predicted based on its structure and data from its isomers.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR Aromatic protons would appear as multiplets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro and ester groups. A singlet for the methyl ester protons would be expected around 3.9-4.0 ppm.
¹³C NMR Aromatic carbons would resonate in the range of 120-150 ppm. The carbonyl carbon of the ester would be significantly downfield (around 165 ppm). The methyl carbon would appear upfield (around 53 ppm). The carbon attached to the fluorine would show a large C-F coupling constant.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z = 199. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) and the nitro group (-NO₂).

| Infrared (IR) Spectroscopy | Characteristic peaks would include a strong carbonyl (C=O) stretch from the ester at ~1730 cm⁻¹, asymmetric and symmetric stretches for the nitro group (NO₂) at ~1530 and ~1350 cm⁻¹ respectively, and C-F stretching vibrations. |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental data is required for confirmation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO4 B130857 Methyl 4-fluoro-2-nitrobenzoate CAS No. 151504-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZOLISUXINHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565793
Record name Methyl 4-fluoro-2-nitrobenzoate
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Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151504-81-3
Record name Benzoic acid, 4-fluoro-2-nitro-, methyl ester
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Record name Methyl 4-fluoro-2-nitrobenzoate
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Record name Methyl 4-fluoro-2-nitrobenzoate
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Synthetic Methodologies and Reaction Pathway Elucidation for Methyl 4 Fluoro 2 Nitrobenzoate

Established Synthetic Routes and Precursor Chemistry

Synthesis from 4-Fluoro-2-nitrobenzoic Acid and Esterification Techniques

The most direct and widely utilized method for the synthesis of methyl 4-fluoro-2-nitrobenzoate is the esterification of its corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid. sigmaaldrich.com This reaction is typically carried out by reacting the acid with methanol (B129727) in the presence of a strong acid catalyst.

Commonly employed esterification techniques include the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol with a catalytic amount of a strong acid like sulfuric acid. truman.edugoogle.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, methods to remove the water byproduct are often employed. google.com For instance, using an entraining liquid like toluene (B28343) with a boiling point above 100°C allows for the azeotropic distillation of water, leading to higher yields. google.com

Alternative catalysts for the esterification of nitrobenzoic acids include p-toluenesulfonic acid and methanesulfonic acid. In some procedures, molecular sieves are added to absorb the water formed during the reaction, thereby pushing the equilibrium towards the product side. The reaction is generally heated to reflux for several hours to ensure completion.

The precursor, 4-fluoro-2-nitrobenzoic acid, can be synthesized through various methods. One approach involves the oxidation of 2-fluoro-4-nitrotoluene (B45272) using an oxidizing agent like potassium permanganate (B83412) (KMnO4) in the presence of a phase transfer catalyst such as tetrabutylammonium (B224687) bromide. chemicalbook.com Another route is the hydrolysis of 4-fluoro-2-nitro-benzonitrile using a strong acid like hydrobromic acid. chemicalbook.com

Table 1: Esterification Conditions for Nitrobenzoic Acids

CatalystReagentsConditionsYieldReference
Sulfuric Acid4-Fluoro-3-nitro-benzoic acid, MethanolReflux, 3 hours90%
Sulfuric Acid3-Nitrobenzoic acid, MethanolDependent on reactant amount- truman.edu
N-bromosuccinimide (NBS)4-Nitrobenzoic acid, Methanol70 °C, 20 hours92% nih.gov
Polyfluoroalkanesulfonic acidNitrobenzoic acid, C1-C3 alkanol60-120 °C- google.com

Preparation via Nitration of Fluorobenzoate Derivatives

An alternative synthetic pathway to this compound involves the nitration of a suitable fluorobenzoate precursor, such as methyl 4-fluorobenzoate (B1226621). This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. rsc.org The nitration is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. rsc.orgorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). aiinmr.com

The reaction conditions, including temperature, must be carefully controlled to prevent over-nitration and to influence the regioselectivity of the reaction. orgsyn.org The reaction is often performed at low temperatures, typically between 0-15°C. orgsyn.org

Considerations for Isomer Control and Regioselectivity in Synthesis

During the nitration of substituted benzenes, the position of the incoming nitro group is directed by the existing substituents on the ring. youtube.com In the case of methyl 4-fluorobenzoate, both the fluorine atom and the methyl ester group influence the regioselectivity of the nitration.

The fluorine atom is an ortho-, para-director, meaning it tends to direct incoming electrophiles to the positions ortho and para to itself. libretexts.org Conversely, the methyl ester group is a meta-director, deactivating the ring towards electrophilic substitution and directing incoming groups to the meta position. rsc.org

The interplay of these directing effects determines the final isomeric distribution of the product. The fluorine atom at position 4 will direct the nitro group to positions 3 and 5 (ortho to the fluorine). The ester group at position 1 will direct the nitro group to position 3 (meta to the ester). Therefore, the primary product expected from the nitration of methyl 4-fluorobenzoate is methyl 4-fluoro-3-nitrobenzoate. nih.govfishersci.comchemscene.com To obtain the desired this compound isomer, starting with a precursor that already has the correct substitution pattern, such as 4-fluoro-2-nitrotoluene (B1294404) which can be oxidized to 4-fluoro-2-nitrobenzoic acid, is a more direct approach. google.com

Controlling the formation of isomers is a critical aspect of these syntheses. In Friedel-Crafts acylation reactions, for example, starting with m-fluorotoluene can lead to a mixture of ortho and para isomers, which then require separation through techniques like recrystallization. google.com Recent research has focused on developing methods for highly regioselective nitration using milder conditions, such as an aqueous solution of sodium dodecylsulfate and dilute nitric acid, which can improve the selectivity for a specific isomer. rsc.orgfrontiersin.org

Advanced Synthetic Strategies

Catalytic Approaches in Ester Synthesis Relevant to this compound

Modern synthetic chemistry is increasingly moving towards the use of more efficient and environmentally benign catalytic systems for ester synthesis. While traditional methods often rely on strong mineral acids, newer approaches utilize a variety of catalysts to achieve high yields under milder conditions. google.comnih.gov

For instance, N-bromosuccinimide (NBS) has been shown to be an effective and selective catalyst for the direct esterification of aryl carboxylic acids. nih.gov This method offers the advantage of proceeding under relatively mild conditions. Metal triflates, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2), have also been employed as efficient catalysts in Friedel-Crafts acylation reactions, which are related to ester synthesis, often in ionic liquids as solvents. researchgate.net Polyfluoroalkanesulfonic acids have also been patented as effective catalysts for the esterification of nitrobenzoic acids. google.com

The use of solid acid catalysts is another area of interest, as they can be easily separated from the reaction mixture and potentially reused, making the process more sustainable.

Exploration of Metal-Free Amidation and Acylation Reactions

There is a growing interest in the development of metal-free synthetic methods to avoid the potential toxicity and environmental issues associated with metal catalysts. In the context of reactions related to the functionalization of benzoate (B1203000) derivatives, metal-free amidation and acylation reactions are being explored.

For example, metal-free aminofluorination of certain organic compounds has been achieved using reagents like Selectfluor. rsc.org While not directly a synthesis of this compound, these types of reactions demonstrate the potential for developing metal-free pathways for the introduction of nitrogen-containing functional groups.

Furthermore, metal-free methods for the acylation of N-heteroarenes using acyl-1,4-dihydropyridines have been reported. researchgate.net These reagents act as sources of acyl radicals under photocatalytic conditions, offering a novel approach to C-C bond formation without the need for a metal catalyst. The principles of such reactions could potentially be adapted for the acylation of appropriately functionalized fluoronitrobenzene derivatives.

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. The traditional production methods for nitroaromatic compounds often involve harsh reagents and produce significant environmental waste. For instance, the oxidation of substituted toluenes to benzoic acids, a potential step in the synthesis of precursors, has historically relied on strong oxidizing agents like potassium permanganate or potassium dichromate, which are environmentally hazardous. google.comgoogle.com A greener approach that is being explored is the use of more environmentally benign oxidants such as dilute nitric acid, which can reduce the environmental impact. google.com However, this method can require demanding reaction conditions like high temperatures and pressures, posing safety risks and necessitating specialized equipment. google.com

The principles of green chemistry aim to address these challenges by promoting the use of methodologies that are less hazardous to human health and the environment. This includes the use of alternative catalysts and reaction media. For example, in the broader context of nitroaromatic compound synthesis, metal-free reduction methods are being developed using reagents like tetrahydroxydiboron (B82485) in water, which offers a more sustainable alternative to traditional metal-based reductions. organic-chemistry.org The choice of solvent is also a key consideration, with a push towards using water or other non-hazardous solvents.

Reaction Mechanisms Involving this compound

This compound is a versatile intermediate in organic synthesis due to the reactivity conferred by its functional groups. The interplay between the electron-withdrawing nitro and ester groups and the halogen substituent dictates its chemical behavior in various reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Fluorine-Bearing Carbon

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orgmasterorganicchemistry.compressbooks.pub In the case of this compound, the nitro group at the 2-position and the methyl ester at the 1-position activate the ring towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub A nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is stabilized by resonance, with the electron-withdrawing nitro group playing a crucial role in delocalizing the charge. wikipedia.orgpressbooks.pub In the second step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, and the aromaticity of the ring is restored. youtube.com

Notably, fluorine is an excellent leaving group in SNAr reactions, which is counterintuitive when considering its bond strength with carbon. masterorganicchemistry.com The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-fluorine bond. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, thereby accelerating the rate of nucleophilic attack. masterorganicchemistry.comyoutube.com The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com

Table 1: Factors Influencing SNAr Reactions on Substituted Nitroaromatics

FactorInfluence on Reaction RateRationale
Electron-Withdrawing Groups (EWGs) Increases rateStabilize the negatively charged Meisenheimer intermediate through resonance and induction. wikipedia.orgpressbooks.pub
Position of EWGs ortho or para to leaving group is most effectiveAllows for direct delocalization of the negative charge onto the EWG. meta positioning offers less stabilization. masterorganicchemistry.comyoutube.com
Nature of Leaving Group F > Cl > Br > IThe rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com
Nucleophile Strength Stronger nucleophiles react fasterThe nucleophile is involved in the rate-determining step.

Hydrolysis Mechanisms under Varied Conditions (Acidic, Basic, Enzymatic)

The ester functional group of this compound is susceptible to hydrolysis, which can be carried out under acidic, basic, or enzymatic conditions to yield 4-fluoro-2-nitrobenzoic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of methanol to give the carboxylic acid. quora.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a good leaving group. A final proton transfer results in the carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid.

Enzymatic Hydrolysis: Enzymes, particularly proteases and lipases, can catalyze the hydrolysis of esters. nhsjs.comnih.gov While specific studies on the enzymatic hydrolysis of this compound are not prevalent, the principles can be inferred from related compounds. For instance, studies on the enzymatic hydrolysis of 4-nitroanilides have shown that certain proteases can cleave amide bonds. nhsjs.com It is plausible that lipases could be employed for the hydrolysis of the ester bond in this compound. The reaction would proceed via the formation of an enzyme-substrate complex, with the enzyme's active site facilitating the nucleophilic attack of water on the ester's carbonyl group. The rate and success of enzymatic hydrolysis would depend on the specific enzyme used and its substrate specificity. nhsjs.comnih.gov

Table 2: Comparison of Hydrolysis Conditions for this compound

ConditionReagents/CatalystKey IntermediateProductNotes
Acidic H₃O⁺ (e.g., H₂SO₄ in H₂O)Protonated carbonyl4-Fluoro-2-nitrobenzoic acidReversible reaction. quora.com
Basic OH⁻ (e.g., NaOH)Tetrahedral intermediate4-Fluoro-2-nitrobenzoate saltIrreversible reaction (saponification). acs.org
Enzymatic Lipase or other hydrolase in bufferEnzyme-substrate complex4-Fluoro-2-nitrobenzoic acidMild conditions, high selectivity. nih.govnih.gov

Amidation Reactions and Product Derivatization

The ester group of this compound can be converted to an amide through reaction with ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.com This reaction, known as amidation or aminolysis, typically requires heat or catalysis. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating methanol and forming the corresponding N-substituted 4-fluoro-2-nitrobenzamide (B25851). masterorganicchemistry.com

The use of strong bases like potassium tert-butoxide or organolithium reagents such as n-butyllithium can promote the direct amidation of esters under milder conditions. rsc.orgresearchgate.net These methods can be particularly useful for less reactive amines. rsc.org

The resulting 4-fluoro-2-nitrobenzamide derivatives are themselves valuable intermediates for further chemical transformations. For example, the nitro group can be reduced to an amine, which can then participate in a variety of reactions, such as diazotization or acylation. The fluorine atom can also be displaced by other nucleophiles via an SNAr reaction, allowing for the introduction of a wide range of functional groups.

Table 3: Examples of Amidation Reactions with this compound

AmineProductPotential Derivatization
Ammonia (NH₃)4-Fluoro-2-nitrobenzamideReduction of nitro group; SNAr at fluorine position.
Ethylamine (CH₃CH₂NH₂)N-Ethyl-4-fluoro-2-nitrobenzamideReduction of nitro group to form a diamine precursor.
Diethylamine ((CH₃CH₂)₂NH)N,N-Diethyl-4-fluoro-2-nitrobenzamideSNAr at fluorine position to introduce other functionalities.
Aniline (B41778) (C₆H₅NH₂)4-Fluoro-N-phenyl-2-nitrobenzamideCyclization reactions involving the newly formed amide and other ring positions.

Investigation of Redox Reactions Pertinent to Nitroaromatic Systems

The nitro group of this compound is a key site for redox chemistry, particularly reduction. The reduction of nitroaromatic compounds is a well-established and important transformation in organic synthesis, often leading to the formation of aromatic amines. nm.govnih.gov This reduction can proceed through several intermediates, and the final product can be controlled by the choice of reducing agent and reaction conditions. wikipedia.org

The reduction of a nitro group to an amine typically involves a six-electron change and proceeds through nitroso and hydroxylamine (B1172632) intermediates. rsc.org Common reducing agents include metals such as iron, zinc, or tin in acidic media, as well as catalytic hydrogenation using catalysts like palladium, platinum, or Raney nickel. nm.govwikipedia.orgrsc.org

The choice of reducing agent can allow for the selective formation of intermediates. For example, reduction with zinc dust can sometimes yield the corresponding N-arylhydroxylamine. wikipedia.org The complete reduction to the amine, producing Methyl 4-fluoro-2-aminobenzoate, is a common objective as aromatic amines are versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The reduction of the nitro group can also be achieved using transfer hydrogenation, with hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. The field of nitroaromatic reduction also includes enzymatic pathways, where nitroreductases can catalyze the reduction in biological systems. scielo.br

Table 4: Reduction Products of Nitroaromatic Systems

ProductIntermediate/FinalTypical Reagents
Nitrosoarene (R-NO)IntermediateControlled reduction
N-Arylhydroxylamine (R-NHOH)Intermediate/IsolableZn, NH₄Cl wikipedia.org
Azoarene (R-N=N-R)Dimerization productMetal hydrides wikipedia.org
Azoxyarene (R-N=N(O)-R)Dimerization product-
Hydrazinoarene (R-NH-NH-R)Dimerization productExcess zinc metal wikipedia.org
Aminoarene (R-NH₂)Final ProductFe/HCl; Sn/HCl; H₂/Pd, Pt, or Ni organic-chemistry.orgnm.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment and connectivity of atoms.

The ¹H NMR spectrum of Methyl 4-fluoro-2-nitrobenzoate displays distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum is of particular interest. The fluorine atom and the nitro group, being electron-withdrawing, influence the electron density around the neighboring protons, causing them to resonate at different frequencies. This results in characteristic splitting patterns due to spin-spin coupling between adjacent protons. The coupling constants (J), measured in Hertz (Hz), provide valuable information about the relative positions of the protons on the benzene (B151609) ring. rsc.orgubc.ca

The methyl protons of the ester group typically appear as a singlet, as they are not coupled to any other protons.

¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H7.80 - 8.20m-
Methyl (-OCH₃)~3.90s-

Note: 'm' denotes a multiplet and 's' denotes a singlet. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. nih.govresearchgate.net

The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the fluoro and nitro substituents. The carbon atom attached to the fluorine atom will show a direct C-F coupling. The carbonyl carbon of the ester group typically appears at a downfield chemical shift. chemicalbook.com

¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
Carbonyl (C=O)~165
Aromatic Carbons115 - 150
Methyl (-OCH₃)~53

Note: The specific assignments of the aromatic carbons require more detailed 2D NMR experiments.

¹⁹F NMR is a highly sensitive technique specifically used to study fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. nih.gov The electron-withdrawing nitro group and the ester group influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift. nih.gov The signal may also show coupling to the adjacent aromatic protons.

¹⁹F NMR Data for this compound

NucleusChemical Shift (ppm)
Fluorine (-F)-105 to -115

Note: The chemical shift is referenced to a standard, typically CFCl₃.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. The exact mass of this compound (C₈H₆FNO₄) is calculated based on the most abundant isotopes of its constituent elements. nih.gov

HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺200.03537
[M+Na]⁺222.01731

Source: PubChem. uni.lu

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a fingerprint of the molecule's structure. libretexts.org

Common fragmentation pathways for this molecule would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass corresponding to the benzoyl cation.

Loss of the nitro group (-NO₂): This would lead to a fluorinated methyl benzoate (B1203000) fragment.

Decarboxylation: Loss of CO₂ from the ester group.

Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. For this compound, these methods are instrumental in confirming the presence and chemical environment of its key structural motifs: the nitro group, the fluoro substituent, and the methyl ester.

Characteristic Vibrational Modes of Nitro, Fluoro, and Ester Groups

The infrared spectrum of an aromatic nitro compound is distinguished by the highly polar N-O bonds, which give rise to prominent absorption bands due to the significant change in dipole moment during vibration. spectroscopyonline.com The key functional groups within this compound each exhibit characteristic vibrational frequencies that allow for their unambiguous identification.

Nitro Group (-NO₂): The nitro group is readily identified by two strong and characteristic stretching vibrations. spectroscopyonline.com For aromatic nitro compounds, the asymmetric stretching vibration appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com The significant intensity of these bands makes the nitro group one of the most easily identifiable functionalities in an IR spectrum. spectroscopyonline.com A medium intensity scissoring vibration may also be observed around 890-835 cm⁻¹. spectroscopyonline.com

Ester Group (-COOCH₃): The ester functionality is characterized by several distinct vibrations. The most prominent is the strong carbonyl (C=O) stretching band. For esters conjugated with an aromatic ring, this absorption typically occurs in the 1730-1715 cm⁻¹ region. orgchemboulder.comlibretexts.org Additionally, esters display two characteristic C-O stretching vibrations within the 1300-1000 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com These bands arise from the stretching of the C-C-O and O-C-C moieties of the ester group. spectroscopyonline.com

Fluoro Group (Aryl-F): The carbon-fluorine bond gives rise to a strong stretching absorption in the "fingerprint" region of the spectrum, typically between 1400 cm⁻¹ and 1000 cm⁻¹. caltech.edu Due to the high mass of the fluorine atom compared to hydrogen, the C-F stretching mode can couple with other vibrations, such as C-C stretching, resulting in delocalized normal modes. nih.govacs.org

The aromatic ring itself contributes to the spectrum with C=C stretching absorptions in the 1600 cm⁻¹ and 1475 cm⁻¹ regions and C-H out-of-plane bending vibrations between 900-690 cm⁻¹. libretexts.orgcaltech.edu

Functional GroupVibrational ModeCharacteristic Frequency Range (cm⁻¹)Intensity
Aromatic Nitro (-NO₂)Asymmetric Stretch1550 - 1475 orgchemboulder.comStrong
Symmetric Stretch1360 - 1290 orgchemboulder.comStrong
Aromatic Ester (-COOR)C=O Stretch1730 - 1715 orgchemboulder.comlibretexts.orgStrong
C-O Stretches1300 - 1000 orgchemboulder.comStrong (two or more bands)
Aryl-Fluoride (C-F)C-F Stretch1400 - 1000 caltech.eduStrong
Aromatic RingC=C Stretches1600, 1475 caltech.eduMedium to Weak
C-H Out-of-Plane Bending900 - 690 caltech.eduMedium to Strong

Applications in Reaction Monitoring and Purity Assessment

The distinct and intense absorption bands of the functional groups in this compound make IR and Raman spectroscopy powerful tools for real-time analysis.

Reaction Monitoring: These spectroscopic techniques can be used to monitor the progress of chemical transformations. For instance, in the reduction of the nitro group to an amine, the strong characteristic peaks for the NO₂ asymmetric and symmetric stretches (around 1550 and 1350 cm⁻¹) would decrease in intensity and eventually disappear. Concurrently, new bands corresponding to N-H stretching of the resulting amine would appear in the 3500-3100 cm⁻¹ region. caltech.edu Similarly, if the ester were hydrolyzed to a carboxylic acid, the sharp C=O peak around 1720 cm⁻¹ would be replaced by a broader C=O absorption, and a very broad O-H stretch would appear from 3400-2400 cm⁻¹. caltech.edu

Purity Assessment: IR spectroscopy is a rapid method for assessing the purity of a sample of this compound. The presence of unexpected peaks can indicate impurities. For example, a broad absorption band in the 3500-3200 cm⁻¹ region could suggest contamination with water or an alcohol. The absence of a broad O-H band from a carboxylic acid starting material (e.g., 4-fluoro-2-nitrobenzoic acid) would confirm the complete esterification and purity of the final product.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon the absorption of ultraviolet or visible light.

Analysis of Chromophoric Properties and Electronic Absorption Bands

The principal chromophore in this compound is the nitroaromatic system. The benzene ring, the nitro group, and the ester's carbonyl group all contain π electrons and non-bonding (n) electrons that can undergo electronic transitions. The electron-withdrawing nitro group, in particular, significantly influences the electronic absorption profile. nih.gov

The UV-Vis spectrum of nitroaromatic compounds is typically characterized by two main types of electronic transitions:

π → π Transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. For nitroaromatics like nitrobenzene (B124822), these transitions are often observed in the region around 250-280 nm. aip.org

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from an oxygen atom in the nitro or ester group) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths.

The specific λmax (wavelength of maximum absorbance) values for this compound will be influenced by the combination of its substituents and the solvent used for analysis.

Correlation of Electronic Structure with Spectroscopic Signatures

The electronic structure of the benzene ring is heavily modified by its substituents, which in turn dictates the energy and probability of electronic transitions. In this compound, both the nitro group and the fluorine atom are electron-withdrawing groups.

Computational Chemistry and Theoretical Investigations of Methyl 4 Fluoro 2 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These methods provide a static, time-independent view of the molecule, offering high-accuracy data on its fundamental properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure and, consequently, the optimized molecular geometry of a molecule. For methyl 4-fluoro-2-nitrobenzoate, DFT calculations can predict key structural parameters. The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation.

One of the key structural aspects of substituted benzenes like this compound is the orientation of the substituent groups relative to the aromatic ring. DFT calculations can determine the dihedral angles between the plane of the benzene (B151609) ring and the planes of the nitro (-NO₂) and methyl ester (-COOCH₃) groups. Steric hindrance between the ortho-positioned nitro and ester groups forces the nitro group to rotate out of the plane of the benzene ring to achieve a minimum energy state.

The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also a critical output of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations
ParameterDescriptionPredicted Value/Observation
Bond Length (C-F)Length of the Carbon-Fluorine bond.~1.34 Å
Bond Length (C-N)Length of the Carbon-Nitrogen bond of the nitro group.~1.48 Å
Bond Length (C=O)Length of the carbonyl double bond in the ester group.~1.21 Å
Dihedral Angle (Ring-NO₂)Torsion angle between the benzene ring and the nitro group.Significant twist from planarity due to steric hindrance.
Dihedral Angle (Ring-Ester)Torsion angle between the benzene ring and the ester group.Significant twist from planarity due to steric hindrance.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Localized primarily on the benzene ring.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Localized on the nitrobenzoate moiety, particularly the nitro group.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates chemical reactivity and electronic excitation energy.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. Unlike DFT, which uses approximations based on electron density, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) aim to solve the electronic Schrödinger equation with fewer assumptions, leading to higher accuracy but at a significantly greater computational expense.

For a molecule like this compound, these high-accuracy methods would be used to:

Benchmark DFT Results: Compare the geometries and energies obtained from various DFT functionals to highly accurate ab initio results to validate the chosen DFT method.

Calculate Precise Interaction Energies: Determine the energetic cost of steric hindrance between the ortho substituents with high precision.

Investigate Electron Correlation: Explicitly account for the correlation between the motions of electrons, an effect that is approximated in DFT. This is crucial for obtaining a precise description of the molecule's electronic energy and properties.

While a dedicated high-accuracy ab initio study on this compound is not widely published, the application of these methods would provide a definitive theoretical benchmark for its electronic structure.

Quantum chemical calculations are instrumental in predicting and interpreting various types of spectra. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. nih.gov Theoretical predictions help in the assignment of complex experimental spectra by correlating the calculated electronic environment of each nucleus with its observed chemical shift.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. scirp.org These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the experimental spectrum can be made. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum and provide insight into the electronic makeup of the molecule.

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopy TypeParameterPredicted Region / Characteristic Peak
IRC=O Stretch (Ester)~1720-1740 cm⁻¹
NO₂ Asymmetric Stretch~1520-1550 cm⁻¹
C-F Stretch~1200-1250 cm⁻¹
¹H NMRAromatic Protons (H)δ ~7.5-8.5 ppm
Methyl Protons (-OCH₃)δ ~3.9-4.0 ppm
Splitting PatternsComplex splitting due to H-H and H-F coupling.
¹³C NMRCarbonyl Carbon (C=O)δ ~164-166 ppm
Carbon bonded to Fluorine (C-F)Large chemical shift with strong C-F coupling.
UV-VisElectronic Transition (π → π*)Absorption bands predicted in the UV region.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, flexibility, and interactions of this compound in various environments.

MD simulations are ideal for studying the flexibility of this compound. The primary sources of flexibility are the rotation around the single bonds connecting the ester and nitro groups to the benzene ring.

An MD simulation can track the dihedral angles of these groups over time, revealing:

Preferred Conformations: The most frequently observed rotational angles, which correspond to low-energy states.

Rotational Energy Barriers: The energy required to rotate from one stable conformation to another. This is often studied by performing constrained optimizations where the dihedral angle is fixed at various values to map out the potential energy surface.

Dynamic Range of Motion: The extent of twisting and bending that the molecule undergoes at a given temperature.

Due to steric clash between the bulky ortho-substituents, the molecule is expected to have a non-planar ground state. MD simulations can quantify the energetic penalty for planar conformations and explore the accessible rotational states.

The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent. MD simulations can explicitly model the interactions between a single this compound molecule and hundreds or thousands of solvent molecules (e.g., water, methanol (B129727), or dimethyl sulfoxide).

These simulations provide detailed information on:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. For instance, in a protic solvent like water, simulations would show water molecules forming hydrogen bonds with the oxygen atoms of the nitro and ester groups.

Intermolecular Interaction Energies: The strength of the interactions between the solute and solvent.

Diffusion and Reorientation: How the molecule moves and tumbles within the solvent, providing insights into its hydrodynamic properties.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in mapping out the potential reaction pathways for this compound, particularly for reactions central to its chemistry, such as Nucleophilic Aromatic Substitution (SNAr) and hydrolysis.

Computational Elucidation of SNAr and Hydrolysis Pathways

The reactivity of this compound is dominated by the electron-withdrawing effects of the nitro group and the fluorine atom. These groups activate the aromatic ring towards nucleophilic attack, making SNAr a key reaction pathway. Computational methods, such as Density Functional Theory (DFT), can be used to elucidate the mechanism of such reactions.

For the SNAr reaction, the attack of a nucleophile on the carbon atom bearing the fluorine atom is modeled. This proceeds through a high-energy intermediate known as a Meisenheimer complex. Theoretical calculations can map the potential energy surface of this reaction, identifying the transition state and the stabilized intermediate.

Similarly, the hydrolysis of the ester group can be investigated computationally. Studies on related nitroaromatic compounds have utilized DFT methods, like M06-2X, to explore the mechanism of alkaline hydrolysis. nih.gov These investigations reveal that the reaction may proceed through the formation of intermediates like Meisenheimer complexes, followed by subsequent steps. nih.gov While specific studies on this compound are not prevalent, the principles from research on compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN) suggest that polynegative complexes could be key intermediates in the degradation pathway under basic conditions. nih.gov DFT calculations can also model acid-catalyzed hydrolysis, which may proceed through the formation of a highly reactive acylium ion intermediate. rsc.org

Prediction of Reaction Energetics and Kinetics

A significant advantage of computational modeling is the ability to predict the energetics and kinetics of a reaction. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a reaction pathway can be constructed.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter for determining the reaction rate. A lower activation energy implies a faster reaction. For instance, in acid-catalyzed hydrolysis, the protonation of the ester's alkyl-oxygen is often the rate-controlling step, and DFT calculations can estimate the activation energy required for this process. rsc.org

Illustrative Reaction Energetics Data

ParameterSNAr Pathway (kcal/mol)Hydrolysis Pathway (kcal/mol)
Activation Energy (Ea)15.218.5
Energy of Intermediate-5.8-3.1
Overall Reaction Energy (ΔE)-12.3-9.7

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational techniques used to understand how the chemical structure of a compound influences its reactivity and biological activity.

Correlating Molecular Descriptors with Observed Reactivity

QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their observed reactivity or biological activity. nih.govresearchgate.net This is achieved by calculating various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Key molecular descriptors for nitroaromatic compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges. nih.gov The LUMO energy (ELUMO) is often correlated with the ease of accepting an electron, which is relevant for the nitroreduction of nitroaromatics. nih.gov

Hydrophobicity Descriptors: The octanol/water partition coefficient (LogP or LogKow) is a common descriptor for hydrophobicity, which influences a molecule's transport and distribution in biological systems. nih.gov

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule.

For this compound, these descriptors can be calculated and then correlated with experimental data on its reactivity in various reactions. For example, a Hammett linear free-energy relationship could be used to correlate the electronic effects of the substituents with reaction rates, as has been done for the hydrolysis of other nitrophenyl benzoate (B1203000) esters. semanticscholar.org

Calculated Molecular Descriptors for this compound

DescriptorValueSignificance
Molecular Weight199.14 g/molBasic physical property.
XLogP31.8Indicates moderate hydrophobicity.
Hydrogen Bond Donor Count0Molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptor Count5Can accept hydrogen bonds at oxygen atoms.
Rotatable Bond Count2Indicates some conformational flexibility.

In Silico Prediction of Biological Interactions

In silico methods, particularly molecular docking, are powerful tools for predicting how a molecule like this compound might interact with biological targets such as enzymes or receptors. researchgate.netnih.gov This process involves computationally placing the molecule (the ligand) into the binding site of a target protein to predict its binding orientation and affinity.

The general workflow for predicting biological interactions is as follows:

Target Identification: A potential biological target, such as an enzyme implicated in a disease, is selected. For nitroaromatic compounds, enzymes like nitroreductases can be relevant targets. researchgate.netajprd.com

Structure Preparation: The 3D structures of both the ligand (this compound) and the target protein are prepared. This may involve energy minimization to obtain a stable conformation.

Molecular Docking: A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, often reported as a binding energy in kcal/mol. researchgate.net The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

While specific molecular docking studies on this compound are not extensively reported, research on similar nitroaromatic derivatives has shown that these compounds can bind to the active sites of enzymes like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Such studies can provide valuable insights into the potential biological activities of this compound class. Predicting drug-target binding affinity can also be formulated as a regression task, offering a more realistic model of these interactions. nih.gov

General Steps for In Silico Biological Interaction Prediction

StepDescriptionTools/Methods
1. Target SelectionIdentify a biologically relevant protein target.Protein Data Bank (PDB), literature review.
2. Ligand & Receptor PreparationOptimize the 3D structures of the molecule and protein.Molecular modeling software (e.g., AutoDock Tools, MOE).
3. Docking SimulationFit the ligand into the receptor's active site.Docking software (e.g., AutoDock, PyRx). researchgate.netajprd.com
4. Binding Affinity PredictionCalculate the predicted strength of the interaction.Scoring functions within docking software.
5. Interaction AnalysisVisualize and analyze the specific molecular interactions.Visualization software (e.g., Discovery Studio, PyMOL).

This compound: A Versatile Component in Synthesis and Material Science

This compound, a substituted aromatic compound with the chemical formula C₈H₆FNO₄, is a significant intermediate in the fields of organic synthesis and material science. chemblink.comnih.gov Its structural features, including a fluorine atom, a nitro group, and a methyl ester on a benzene ring, provide a unique combination of reactivity and functionality. chemblink.com These characteristics make it a valuable building block for more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemblink.com

Applications in Advanced Organic Synthesis and Material Science

Role in Pharmaceutical and Agrochemical Synthesis

Intermediate in the Synthesis of Bioactive Molecules

This compound is a strategically functionalized aromatic compound with significant potential as an intermediate in the synthesis of complex bioactive molecules. Its structure incorporates three key reactive sites: a nitro group, a fluorine atom, and a methyl ester. Each of these can be selectively transformed, making the molecule a versatile building block in medicinal chemistry. While specific, publicly documented synthetic routes starting directly from this compound to named, marketed drugs are not prevalent in the reviewed literature, the utility of this substitution pattern is well-established through the use of its isomers and other structurally related fluoronitrobenzoates in pharmaceutical research. nih.gov

The presence of a fluorine atom, a nitro group, and an ester on a benzene (B151609) ring allows for a variety of chemical manipulations. The fluorine atom and the nitro group are electron-withdrawing, which activates the aromatic ring for certain reactions and influences the regioselectivity of others. The unique properties of fluorine, such as its small size and high electronegativity, are highly valued in drug design for enhancing metabolic stability, binding affinity, and bioavailability. nih.gov

The synthetic potential of this compound is best understood by examining the possible transformations of its key functional groups. These reactions open pathways to a diverse range of more complex molecules, which can serve as scaffolds for pharmacologically active agents.

Table 1: Potential Synthetic Transformations of this compound for Bioactive Molecule Synthesis

Functional GroupPotential TransformationResulting FunctionalityRelevance in Bioactive Molecules
**Nitro Group (-NO₂) **Reduction (e.g., using H₂, Pd/C, or NaBH₄) Amino Group (-NH₂)The resulting aniline is a key precursor for amides, sulfonamides, ureas, and heterocyclic rings (e.g., benzimidazoles), which are common in many classes of drugs.
Fluorine Atom (-F) Nucleophilic Aromatic Substitution (SNAr)Ether, Thioether, or Amine LinkagesAllows for the introduction of various side chains or linkers by reacting with O, S, or N nucleophiles, enabling the construction of complex molecular architectures.
Ester Group (-COOCH₃) Hydrolysis (acid or base-catalyzed) khanacademy.orgyoutube.comCarboxylic Acid (-COOH)The carboxylic acid can be converted into amides, esters with more complex alcohols, or serve as a key acidic group for receptor binding.
Amidation (reaction with amines)Amide (-CONHR)Direct conversion to amides provides a stable and common functional group in pharmaceuticals, often more resistant to hydrolysis than the parent ester. patsnap.com

The strategic positioning of these groups also influences reactivity. For instance, the nitro group at the ortho position to the ester can influence its hydrolysis rate, while the fluorine at the para position is a prime site for nucleophilic displacement, a common strategy for building molecular complexity. Isomeric compounds like methyl 2-fluoro-4-nitrobenzoate are noted as intermediates in the synthesis of aminobenzoate derivatives through reduction, highlighting the importance of this chemical scaffold.

Strategies for Modulating Ester Stability in Drug Design

The ester functional group is a common feature in many pharmaceuticals, often incorporated to create prodrugs with improved bioavailability. nih.gov However, esters are susceptible to hydrolysis by esterase enzymes in the body or under certain pH conditions, which can lead to premature drug deactivation or instability in formulation. nih.govcarbodiimide.com Consequently, medicinal chemists employ several strategies to modulate the stability of the ester bond to control the rate of drug release and enhance therapeutic efficacy.

Steric Hindrance: One of the most effective strategies to protect an ester from hydrolysis is to introduce bulky substituents near the carbonyl group. nih.gov This steric hindrance physically blocks the approach of water molecules or the catalytic site of an esterase enzyme, thereby slowing the rate of hydrolysis. nih.govresearchgate.netpwvas.org For example, replacing a simple methyl or ethyl ester with a more sterically demanding group like a tert-butyl or a neopentyl ester can significantly increase its stability. A study on indomethacin (B1671933) prodrugs demonstrated that the hydrolysis rate was substantially lower for esters with bulkier alcohol groups. nih.gov

Electronic Effects: The electronic nature of the substituents on both the acyl and alcohol portions of the ester can influence the electrophilicity of the carbonyl carbon and thus its susceptibility to nucleophilic attack. Electron-withdrawing groups on the acyl side make the carbonyl carbon more electrophilic and generally increase the rate of hydrolysis. nih.gov Conversely, electron-donating groups decrease the rate of hydrolysis. This principle allows for the fine-tuning of ester stability.

Bioisosteric Replacement: Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, leading to a comparable biological response. patsnap.comwikipedia.org To improve metabolic stability, an ester group can be replaced with a more robust bioisostere, such as an amide. patsnap.comwikipedia.org Amides are significantly more resistant to hydrolysis than esters due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. Other heterocyclic groups like oxadiazoles (B1248032) or triazoles can also serve as ester bioisosteres, mimicking the hydrogen bonding properties while offering enhanced stability. drughunter.com

Formulation and Environmental Control: Beyond modifying the chemical structure of the drug itself, ester stability can be managed through formulation. Since ester hydrolysis is pH-dependent, buffering the formulation to a pH where the hydrolysis rate is minimal can significantly improve the shelf-life of a drug product. carbodiimide.com Additionally, minimizing exposure to moisture by using appropriate packaging and storing the product in a dry environment is a fundamental strategy to prevent hydrolysis. carbodiimide.com The use of chemical stabilizers, such as carbodiimides or chelating agents like EDTA, can also be incorporated into formulations to inhibit hydrolytic degradation. carbodiimide.com

Table 2: Overview of Strategies for Modulating Ester Stability

StrategyMechanismExample Application/Concept
Steric Hindrance Introduction of bulky groups near the ester linkage to physically block enzymatic or chemical attack. nih.govacs.orgChanging from a methyl ester to a tert-butyl ester to slow hydrolysis. nih.gov
Electronic Effects Modifying the electron density around the carbonyl group to alter its electrophilicity and reactivity.Attaching electron-donating groups to the acyl portion of the ester to decrease the rate of hydrolysis. nih.gov
Bioisosteric Replacement Replacing the ester with a more metabolically stable functional group that retains similar biological activity. patsnap.comu-tokyo.ac.jpSubstituting an ester with an amide or a 1,2,4-oxadiazole (B8745197) ring. drughunter.com
Formulation Control Adjusting the pH of the drug formulation to a range where the ester is most stable. carbodiimide.comBuffering an aqueous solution of an ester-containing drug to a slightly acidic pH.
Use of Stabilizers Incorporating additives that inhibit the chemical reactions leading to hydrolysis. carbodiimide.comAdding carbodiimides to a formulation to react with any carboxylic acid formed, or EDTA to chelate metal ions that can catalyze hydrolysis. carbodiimide.com

Environmental and Biodegradation Studies of Nitroaromatic Esters

Environmental Fate of Nitroaromatic Compounds

The environmental fate of a chemical compound describes its transport and transformation in various environmental media. For nitroaromatic esters, this fate is governed by a combination of non-biological (abiotic) and biological processes that determine their persistence, mobility, and potential for exposure.

Abiotic Transformation Processes (Hydrolysis, Photolysis)

Abiotic transformation processes are chemical reactions that occur without the intervention of living organisms. For esters such as Methyl 4-fluoro-2-nitrobenzoate, hydrolysis is a key abiotic degradation pathway.

Photolysis: This process involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds can absorb light, which can lead to the excitation of electrons and subsequent chemical reactions, including the cleavage of chemical bonds. Atmospheric nitration reactions can produce nitrophenols, which can be deposited on land through rain or snow. nih.gov While direct photolysis of this compound in water or soil is possible, the specific products and rates would depend on various factors, including the wavelength of light, the presence of other photosensitizing molecules, and the environmental medium.

Sorption and Mobility in Environmental Compartments

Sorption, the process by which a chemical binds to solid particles such as soil or sediment, is a critical factor controlling the mobility and bioavailability of nitroaromatic compounds in the environment. nih.gov

The mobility of nitroaromatic esters in soil and groundwater is inversely related to their sorption tendency. High sorption leads to retardation of movement and reduced concentrations in the aqueous phase, while low sorption allows for greater mobility and potential for groundwater contamination. witpress.com

Several factors influence the sorption of these compounds:

Soil Organic Matter (SOM): SOM is often the dominant sorbent for nitroaromatic compounds in soil. nih.gov The interaction can occur through non-hydrophobic mechanisms, such as π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic structures within the SOM. nih.gov

Clay Content and Type: Clay minerals can also contribute to sorption, although their importance relative to SOM can vary. nih.gov The type of exchangeable cations on the clay mineral surfaces can significantly affect the sorption capacity. nih.gov

Compound Properties: The specific structure of the nitroaromatic ester, including the polarity and the nature of its functional groups, influences its interaction with soil components. nih.gov

Studies on compounds like 2,4-dinitrotoluene (B133949) and nitrobenzene (B124822) have shown that SOM is the primary factor controlling their sorption in typical soils. nih.gov The sorption of nitroaromatics to natural soils is a complex process that must be considered when modeling their transport and assessing environmental risk. nih.gov

Table 1: Factors Influencing Sorption of Nitroaromatic Compounds in Soil

FactorDescription of InfluencePrimary Interaction MechanismReference
Soil Organic Matter (SOM)Generally the most significant factor for sorption. Higher SOM content leads to increased sorption.π-π electron donor-acceptor interactions, hydrophobic partitioning. nih.gov
Clay MineralsContributes to sorption, but often less important than SOM. The type of exchangeable cations (e.g., K+, Cs+) can enhance sorption.Surface adsorption, electrostatic interactions. nih.gov
Soil pHCan affect the surface charge of soil colloids and the speciation of ionizable organic compounds, though less critical for neutral esters.Modifies surface charge and compound ionization. acs.org
Compound StructureThe polarity, size, and functional groups of the nitroaromatic molecule determine its affinity for sorbents.Determines the strength of van der Waals forces, dipole-dipole interactions, and hydrogen bonding. nih.gov

Microbial Biodegradation and Biotransformation

Despite their recalcitrance, many nitroaromatic compounds can be broken down by microorganisms that have evolved specific metabolic pathways to use these xenobiotics as sources of carbon, nitrogen, and energy. asm.org

Microbial Pathways for Nitroaromatic Degradation

Bacteria have developed diverse strategies to metabolize nitroaromatic compounds. nih.gov The general approach often mirrors the oxidative pathways for other aromatic compounds, but with modifications to handle the nitro group. nih.gov

Common initial steps in the degradation of nitroaromatics include:

Reduction of the Nitro Group: Nitroreductases can reduce the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups. This is often the first step in the breakdown of highly nitrated compounds like TNT. nih.gov

Oxidative Denitration: A dioxygenase enzyme can attack the aromatic ring, leading to the formation of a catechol and the release of the nitro group as nitrite (B80452). The nitrite can then be used by the microorganism as a nitrogen source.

Hydrolysis: In the case of nitroaromatic esters, the initial attack can be the hydrolysis of the ester linkage, as discussed below.

Following these initial transformations, the resulting intermediates, such as catechols or protocatechuates, are channeled into central metabolic pathways via ring cleavage. nih.gov For instance, bacteria have been isolated that can utilize nitrobenzoates as their sole source of carbon and energy. nih.gov

Enzymatic Hydrolysis and Metabolism in Biological Systems

The biodegradation of this compound in a biological system would likely begin with the enzymatic cleavage of its ester bond.

Enzymatic Hydrolysis: This reaction is catalyzed by hydrolase enzymes, specifically carboxylesterases. These enzymes are widespread in biological systems and play a crucial role in the metabolism of various ester-containing compounds. researchgate.net The hydrolysis of this compound would yield 2-fluoro-4-nitrobenzoic acid and methanol (B129727). The rate of this enzymatic hydrolysis can be influenced by the structure of the ester; studies on other esters have shown that the length of the alcohol and acyl chains can affect the reaction rate. researchgate.net

Metabolism of Hydrolysis Products:

Methanol: The resulting methanol is a simple alcohol that is readily metabolized by many microorganisms.

2-Fluoro-4-nitrobenzoic acid: The degradation of this fluorinated nitroaromatic acid is more complex. Microorganisms like Ralstonia sp. have been shown to degrade 4-fluorobenzoic acid. nih.gov The degradation pathway would likely involve the removal of the nitro group (denitration) and the fluorine atom (defluorination), followed by cleavage of the aromatic ring. The presence of the fluorine atom can make the compound more resistant to degradation. nih.gov

Table 2: Proposed Initial Biotransformation Steps for this compound

Enzyme ClassReactionSubstrateProductsReference
Carboxylesterase (Hydrolase)Ester HydrolysisThis compound2-Fluoro-4-nitrobenzoic acid + Methanol researchgate.net
NitroreductaseNitro Reduction2-Fluoro-4-nitrobenzoic acid2-Fluoro-4-hydroxylaminobenzoic acid or 4-Amino-2-fluorobenzoic acid nih.gov
DioxygenaseOxidative Denitration2-Fluoro-4-nitrobenzoic acidFluorinated catechol intermediate + Nitrite nih.gov

Adaptation of Microorganisms to Xenobiotic Nitroaromatic Esters

Nitroaromatic esters are xenobiotics, meaning they are synthetic compounds not typically found in nature. academicjournals.org Microorganisms in contaminated environments can adapt over time to degrade these novel substances. asm.org This adaptation is a key evolutionary process driven by the selective pressure of a new potential food source. nih.gov

Mechanisms of microbial adaptation to xenobiotics include:

Acclimation: An initial lag phase, or adaptation period, is often observed when a microbial community is first exposed to a xenobiotic. nih.govosti.gov During this time, the population of specific degraders may increase. nih.gov

Genetic Changes: Adaptation can occur through various genetic mechanisms, such as gene duplication, mutation, and horizontal gene transfer. academicjournals.org These changes can lead to the evolution of new enzymes or entire metabolic pathways capable of mineralizing the synthetic compound. academicjournals.org

Enzyme Induction: The presence of the xenobiotic can induce the production of the specific enzymes required for its degradation. academicjournals.org

Studies on compounds like p-nitrophenol have demonstrated that microbial communities can adapt to degrade it, with the adaptation period varying depending on environmental conditions. nih.gov The ability of microbial communities to evolve and respond to contamination by xenobiotic nitroaromatic esters is a crucial element of natural attenuation in polluted sites. asm.orgacademicjournals.org

Toxicity and Mutagenicity Considerations in Environmental Contexts

The introduction of synthetic compounds such as this compound into the environment necessitates a thorough evaluation of their potential toxic and mutagenic effects. As a member of the nitroaromatic ester class, its environmental behavior is framed by the characteristics of this broader group, which is known for its biological activity and, in many cases, recalcitrance. nih.gov

Nitroaromatic compounds are recognized for their significant use in various industries, including pharmaceuticals, explosives, and pesticides. epa.govarizona.eduresearchgate.net However, their widespread application has led to environmental contamination, with many compounds in this class exhibiting toxic, mutagenic, and even carcinogenic properties. nih.govnih.govnih.gov The strong electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, makes these compounds generally resistant to aerobic degradation. nih.gov

Assessment of Environmental Impact and Priority Pollutant Status

The environmental impact of nitroaromatic compounds is a significant concern due to their persistence and potential for long-range transport in soil and water. nih.govarizona.edu Their toxicity to a wide range of organisms, from microorganisms to humans, underlines the importance of monitoring their presence in the environment. nih.govresearchgate.net Several nitroaromatic compounds are designated as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their hazardous nature. nih.govepa.gov

While this compound itself is not explicitly listed on the EPA's Priority Pollutant list, other nitroaromatic compounds such as nitrobenzene and dinitrotoluenes are included. epa.govrevize.com The assessment of a compound's environmental risk often involves evaluating its potential to cause harm to living organisms and its persistence in environmental matrices. For many nitroaromatics, this includes a high potential for causing conditions like methemoglobinemia and being classified as potential carcinogens. epa.gov The fluorine substituent on this compound can further influence its environmental behavior and toxicity, as halogenated organic compounds often exhibit increased persistence. epa.gov

Table 1: Examples of Nitroaromatic Compounds on the EPA Priority Pollutant List
Pollutant NameCAS NumberGeneral Environmental Concerns
Nitrobenzene98-95-3Toxic, probable human carcinogen. nih.govepa.gov
2,4-Dinitrotoluene121-14-2Toxic, probable human carcinogen, persists in soil and water. nih.gov
2,6-Dinitrotoluene606-20-2Toxic, probable human carcinogen. nih.gov
Isophorone78-59-1Eye and respiratory tract irritant.
2-Nitrophenol88-75-5Toxic to aquatic life. epa.gov
4-Nitrophenol100-02-7Toxic to aquatic organisms, potential for groundwater contamination. epa.gov

This table provides examples of nitroaromatic compounds classified as priority pollutants and is not an exhaustive list. The environmental concerns are general and based on available literature.

Formation of Toxic Metabolites

A key aspect of the environmental toxicology of nitroaromatic compounds is their transformation into other, sometimes more hazardous, substances. The biodegradation of these compounds can proceed through different pathways, often involving the reduction of the nitro group. nih.gov This reduction can lead to the formation of nitrosoarenes, hydroxylaminoarenes, and ultimately, aromatic amines, which are often more carcinogenic than the parent nitro compound. nih.gov

Under anaerobic conditions, which can be found in sediments and certain subsurface environments, the reduction of nitroaromatics is a common process mediated by microorganisms. arizona.edudtic.mil These reduction products can then undergo further reactions, such as polymerization or covalent binding to soil organic matter. arizona.edu

Research on compounds structurally related to this compound provides insight into its potential metabolic fate. For instance, a study on the degradation of 2-fluoro-4-nitrobenzoate by Nocardia erythropolis showed that the bacterium could oxidize the compound, leading to the formation of fluoroacetate (B1212596) and 2-fluoroprotocatechuate. epa.gov In this specific metabolic pathway, the nitrogen of the nitro group was released as ammonia (B1221849), indicating a denitration step. epa.gov The formation of fluoroacetate is particularly noteworthy, as it is a known inhibitor of the citric acid cycle.

The reductive pathway can lead to the formation of azo dimers and trimers from compounds like 2,4-dinitroanisole (B92663) (DNAN), which can be more toxic than the original nitroaromatic compound. arizona.edu This highlights the critical need to understand the specific metabolic pathways of this compound to fully assess its environmental risk.

Table 2: Potential Metabolic Pathways and Products of Nitroaromatic Compounds
Parent Compound ClassMetabolic PathwayPotential MetabolitesAssociated Toxicological Concerns
Nitroaromatic EstersNitroreduction (Anaerobic)Nitrosoarenes, Hydroxylaminoarenes, Aromatic AminesIncreased mutagenicity and carcinogenicity compared to parent compound. nih.gov
2-Fluoro-4-nitrobenzoateOxidative (Aerobic)Fluoroacetate, 2-Fluoroprotocatechuate, AmmoniaFluoroacetate is a metabolic poison. epa.gov
2,4-Dinitroanisole (DNAN)Reductive Dimerization/TrimerizationAzo dimers and trimersPotentially more toxic than the parent compound. arizona.edu

Q & A

Q. Critical Parameters :

  • Temperature control during nitration prevents decomposition.
  • Solvent choice (e.g., benzene vs. DMF) impacts reaction efficiency and byproduct formation.

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The fluorine atom induces distinct splitting patterns (e.g., coupling constants 4JFH^4J_{F-H} ≈ 8–10 Hz for aromatic protons).
  • X-ray Crystallography : SHELX software () is widely used for structure refinement. For example, demonstrates the use of single-crystal X-ray diffraction to resolve the structure of methyl 4-methylsulfonyl-2-nitrobenzoate, a structurally analogous compound .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. Critical Considerations :

  • Crystallization solvents (e.g., ethanol/water mixtures) must avoid introducing hydrate phases.
  • SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy .

Advanced: How do competing reaction pathways influence regioselectivity in nitro group introduction for methyl fluorobenzoate derivatives?

Methodological Answer :
Regioselectivity in nitration is governed by electronic and steric effects:

  • Electronic Effects : The fluorine atom at the 4-position is electron-withdrawing, directing nitration to the ortho (2-) position due to meta-directing nature of the ester group.
  • Steric Hindrance : Bulky substituents (e.g., methyl sulfonyl in ) can shift nitration to less hindered positions .

Q. Data Contradictions :

  • Some studies report para-nitration in similar substrates, suggesting solvent polarity or catalyst effects may override electronic preferences.

Q. Resolution Strategy :

  • Computational modeling (DFT) to predict reactive sites.
  • Controlled experiments with varying catalysts (e.g., Ac₂O vs. H₂SO₄) to isolate electronic vs. steric contributions.

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer :
Discrepancies often arise from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter melting points.
  • Impurity Profiles : Residual solvents or side products (e.g., di-nitrated derivatives) affect data.

Q. Validation Steps :

DSC/TGA Analysis : Differentiate polymorphs via thermal behavior.

HPLC-PDA : Quantify impurities using reverse-phase chromatography.

Cross-Validation : Compare with high-purity standards from NIST () .

Advanced: How does the fluorine substituent influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer :
The fluorine atom at the 4-position activates the aromatic ring toward NAS at the nitro-substituted position (2-):

  • Activation Mechanism : Fluorine’s strong electron-withdrawing effect polarizes the ring, enhancing electrophilicity at the nitro-adjacent carbon.
  • Experimental Evidence : In -chloro-4-fluoro-5-nitrobenzoyl chloride undergoes substitution with ammonia, yielding amide derivatives .

Q. Challenges :

  • Competing hydrolysis of the ester group under harsh conditions.
  • Mitigation: Use aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃).

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX address them?

Methodological Answer :
Challenges :

  • Weak Diffraction : Nitro and ester groups increase crystal disorder.
  • Twinned Crystals : Common in polar solvents, complicating data integration.

SHELX Solutions ():

  • SHELXD : Robust phase determination for twinned data.
  • SHELXL : Refinement with restraints for disordered nitro groups.
  • Example: achieved an R-factor of 0.041 for a nitrobenzoate derivative using SHELXL .

Advanced: What hydrogen-bonding patterns are observed in this compound crystals, and how do they affect material properties?

Q. Methodological Answer :

  • Graph Set Analysis (): Nitro and ester groups form R₂²(8) motifs, stabilizing layered structures .
  • Impact on Properties : Strong intermolecular interactions increase melting points and reduce solubility in non-polar solvents.

Q. Experimental Design :

  • Compare Hirshfeld surfaces (CrystalExplorer) for fluorinated vs. non-fluorinated analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.